molecular formula C16H11N3 B2446675 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 397299-84-2

2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

Cat. No. B2446675
CAS RN: 397299-84-2
M. Wt: 245.285
InChI Key: OCCSQIDOZVJDHS-UHFFFAOYSA-N
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Description

“2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is a complex organic compound. It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, quinoline derivatives are typically synthesized through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .


Molecular Structure Analysis

The molecular structure of “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is complex, as it contains multiple rings and functional groups . The structure is determined using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” can be complex and varied. For example, quinoline derivatives are often involved in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” include a density of 1.2±0.1 g/cm³, boiling point of 376.2±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and an enthalpy of vaporization of 59.9±3.0 kJ/mol .

Scientific Research Applications

properties

IUPAC Name

2-pyridin-2-yl-1H-pyrrolo[3,2-h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-8-17-13(5-1)14-10-12-7-6-11-4-3-9-18-15(11)16(12)19-14/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCSQIDOZVJDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N2)C4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

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